p-Tolyl-d7 isocyanate

Description

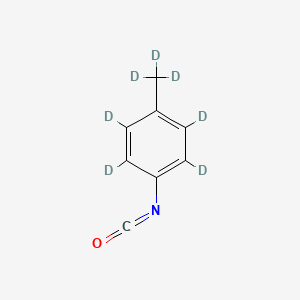

p-Tolyl-d7 isocyanate: is a deuterated derivative of p-Tolyl isocyanate, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.

Properties

Molecular Formula |

C8H7NO |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

1,2,4,5-tetradeuterio-3-isocyanato-6-(trideuteriomethyl)benzene |

InChI |

InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3/i1D3,2D,3D,4D,5D |

InChI Key |

MGYGFNQQGAQEON-AAYPNNLASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N=C=O)[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Tolyl-d7 isocyanate typically involves the reaction of p-Tolyl-d7 amine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and reactive intermediates safely.

Chemical Reactions Analysis

Types of Reactions: p-Tolyl-d7 isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Addition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and water.

Catalysts: Tertiary amines and metal catalysts.

Solvents: Common solvents include dichloromethane and tetrahydrofuran.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Heterocycles: Formed from cycloaddition reactions.

Scientific Research Applications

Chemistry: p-Tolyl-d7 isocyanate is used as a reagent in organic synthesis, particularly in the preparation of labeled compounds for mechanistic studies.

Biology: In biological research, it is used to study protein interactions and enzyme mechanisms through isotopic labeling.

Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of labeled drug candidates for metabolic studies.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings, where isotopic labeling helps in understanding the polymerization process.

Mechanism of Action

The mechanism of action of p-Tolyl-d7 isocyanate involves the formation of covalent bonds with nucleophilic sites in target molecules. This reactivity is primarily due to the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as amines and alcohols. The molecular targets include proteins, enzymes, and other biomolecules, where it can form stable adducts.

Comparison with Similar Compounds

p-Tolyl isocyanate: The non-deuterated version of p-Tolyl-d7 isocyanate.

Phenyl isocyanate: Another aromatic isocyanate with similar reactivity.

Methyl isocyanate: A simpler aliphatic isocyanate with different reactivity patterns.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in studies involving isotopic effects and mechanistic investigations. The presence of deuterium atoms can influence reaction kinetics and provide insights into reaction pathways that are not accessible with non-labeled compounds.

Q & A

Q. What synthetic strategies ensure high isotopic purity of p-Tolyl-d7 isocyanate for traceable pharmacokinetic studies?

To achieve high isotopic purity, orthogonal experimental design methods (e.g., optimizing reaction time, temperature, and reagent ratios) are critical. For example, crosslinking reactions with polyvinyl alcohol (PVA) using orthogonal testing can yield stable, deuterated products . Characterization via NMR and mass spectrometry is essential to confirm isotopic enrichment (>98% deuterium at specified positions) and exclude non-deuterated byproducts. Purity validation should follow protocols for new compounds, as outlined in analytical chemistry guidelines .

Q. How can researchers validate the solubility and stability of this compound in aqueous and organic matrices?

Methodological approaches include preparing stock solutions in deuterated solvents (e.g., DMSO-d6) and testing solubility in formulations like 20% SBE-β-CD in saline or PEG400. Stability assays under varying pH and temperature conditions (4°C to 50°C) should be conducted, with HPLC monitoring degradation products . For reproducible results, follow standardized protocols for solvent mixing ratios (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80) and document deviations in supplementary materials .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

High-Performance Liquid Chromatography (HPLC) with UV/Vis or fluorescence detection is preferred for sensitivity (reporting limit: 0.02 µg). For immunological studies, immunoassays (e.g., fluorescence enzyme immunoassay) can detect isocyanate-albumin conjugates, though cross-validation with HPLC is advised due to occasional false negatives in IgE-specific assays . Mass spectrometry (LC-MS/MS) provides confirmatory data for isotopic labeling and metabolite identification .

Q. How should researchers design experiments to assess the deuterium isotope effect on p-Tolyl isocyanate reactivity?

Comparative kinetic studies between deuterated and non-deuterated analogs are essential. For example, measure reaction rates in nucleophilic additions (e.g., with amines or alcohols) under controlled conditions. Use Arrhenius plots to evaluate activation energy differences. Theoretical calculations (e.g., DFT) can model isotopic effects on transition states, aligning with mechanistic studies on methyl isocyanate combustion . Document isotopic purity and solvent effects to avoid confounding results .

Advanced Research Questions

Q. What methodologies resolve contradictions in detecting this compound adducts across analytical platforms?

Discrepancies between HPLC and immunoassay data often arise from conjugate stability or epitope masking. To address this:

- Use in situ derivatization (e.g., with dansyl hydrazine) to stabilize reactive intermediates.

- Perform parallel analyses with commercial conjugates (e.g., MDI-albumin) as positive controls .

- Apply multivariate statistics to correlate detection limits with matrix complexity (e.g., plasma vs. synthetic buffers) .

Q. How can kinetic parameters for this compound decomposition be accurately modeled under pyrolysis conditions?

Employ closed-reactor experiments with real-time monitoring via FTIR or GC-MS to track decomposition products (e.g., CO, HCN). Merge experimental data with detailed reaction mechanisms (e.g., 130+ reactions for methyl isocyanate combustion ). Sensitivity analysis identifies rate-limiting steps, while flow-rate simulations validate model robustness across temperatures (25°C–500°C) .

Q. What strategies optimize the reproducibility of p-Tolyl-d7 isocyanate synthesis across laboratories?

- Standardize deuterium source (e.g., D2O or deuterated toluene) and purification methods (e.g., column chromatography with deuterated solvents).

- Publish full experimental details, including inert atmosphere protocols and catalyst loadings, in supplementary materials .

- Use inter-laboratory studies to identify critical variables (e.g., humidity effects on isocyanate reactivity) .

Q. How does deuterium substitution influence the metabolic pathways of p-Tolyl isocyanate in in vitro hepatic models?

Conduct comparative metabolomics using hepatocyte cultures exposed to deuterated vs. non-deuterated analogs. LC-MS/MS profiles can identify deuterium retention in metabolites (e.g., methylated toluidine derivatives). Isotope ratio monitoring clarifies whether deuterium slows CYP450-mediated oxidation, as observed in other deuterated pharmaceuticals .

Methodological and Data Analysis Questions

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. For small datasets, Bayesian hierarchical models improve precision. Address outliers via Grubbs’ test or robust regression, referencing prior isocyanate toxicity data . Include power analysis in experimental design to ensure adequate sample sizes .

Q. How should researchers handle incomplete or conflicting data in crosslinking studies involving p-Tolyl-d7 isocyanate?

- Use sensitivity analysis to weigh contradictory results (e.g., varying bond strengths in adhesive formulations ).

- Apply principal component analysis (PCA) to disentangle variables (e.g., temperature vs. catalyst type).

- Report negative results and methodological limitations transparently to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.